![molecular formula C40H64N2O14S2 B12291526 2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

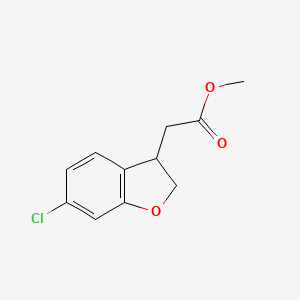

2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La trietilamina de ecamsule es un compuesto que se utiliza comúnmente en los protectores solares debido a su capacidad para absorber los rayos ultravioleta (UV), particularmente en el rango UVA. Es un derivado de benciliden camfor conocido por su excelente fotoestabilidad, lo que significa que no se degrada significativamente cuando se expone a la luz . Este compuesto se encuentra a menudo en productos fabricados por L’Oréal bajo el nombre comercial Mexoryl SX .

Métodos De Preparación

La trietilamina de ecamsule se puede sintetizar a través de reacciones orgánicas que involucran la sulfatación o cloración de la etanolamina . El proceso de preparación es complejo y normalmente requiere condiciones de reacción precisas para garantizar la pureza y la eficacia del producto final. Los métodos de producción industrial a menudo implican técnicas de síntesis orgánica a gran escala para satisfacer la demanda de su uso en diversas formulaciones de protectores solares .

Análisis De Reacciones Químicas

La trietilamina de ecamsule experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de ácidos sulfónicos, mientras que la reducción podría producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

La trietilamina de ecamsule tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La trietilamina de ecamsule protege contra las longitudes de onda UV en el rango de 290–400 nanómetros, con protección máxima a 345 nm . Cuando se expone a la luz UV, experimenta una fotoisomerización reversible seguida de fotoexcitación. La energía UV absorbida se libera entonces como energía térmica, evitando que penetre en la piel . Este mecanismo ayuda a reducir la formación de dímeros de pirimidina inducidos por UV y retrasa la aparición del cáncer de piel .

Comparación Con Compuestos Similares

La trietilamina de ecamsule es única debido a su alta fotoestabilidad y protección UV de amplio espectro. Los compuestos similares incluyen:

Ácido tereftaliliden dicamfor sulfónico: Otro derivado de benciliden camfor utilizado en protectores solares.

Drometrizole trisiloxano: Un absorbente UV soluble en aceite que funciona sinérgicamente con el ecamsule para proporcionar una protección mejorada.

Estos compuestos comparten aplicaciones similares en los protectores solares, pero difieren en su fotoestabilidad y espectro de protección UV.

Propiedades

Fórmula molecular |

C40H64N2O14S2 |

|---|---|

Peso molecular |

861.1 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2/b19-13-,20-14+;; |

Clave InChI |

BNCJQBCYKLERPY-BXUPKDGBSA-N |

SMILES isomérico |

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

SMILES canónico |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)

![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)

![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)

![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)

![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)